molecular formula C10H14ClNO B2934660 2-Chloro-6-(pentan-2-yloxy)pyridine CAS No. 1373770-41-2

2-Chloro-6-(pentan-2-yloxy)pyridine

Cat. No.: B2934660
CAS No.: 1373770-41-2
M. Wt: 199.68
InChI Key: QXUVBNRVILUFFP-UHFFFAOYSA-N
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Description

2-Chloro-6-(pentan-2-yloxy)pyridine is an organic compound with the molecular formula C10H14ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a pentan-2-yloxy group at the sixth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pentan-2-yloxy)pyridine typically involves the reaction of 2-chloropyridine with pentan-2-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Chloropyridine+Pentan-2-olBase, RefluxThis compound\text{2-Chloropyridine} + \text{Pentan-2-ol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyridine+Pentan-2-olBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pentan-2-yloxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Chloro-6-(pentan-2-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pentan-2-yloxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the pentan-2-yloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(methoxy)pyridine
  • 2-Chloro-6-(ethoxy)pyridine
  • 2-Chloro-6-(propoxy)pyridine

Uniqueness

2-Chloro-6-(pentan-2-yloxy)pyridine is unique due to the presence of the pentan-2-yloxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-chloro-6-pentan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-5-8(2)13-10-7-4-6-9(11)12-10/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUVBNRVILUFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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